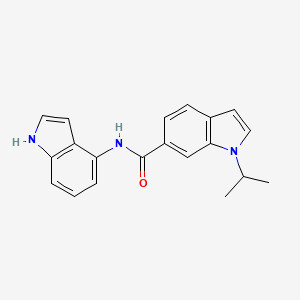

N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide

CAS No.:

Cat. No.: VC16354808

Molecular Formula: C20H19N3O

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19N3O |

|---|---|

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | N-(1H-indol-4-yl)-1-propan-2-ylindole-6-carboxamide |

| Standard InChI | InChI=1S/C20H19N3O/c1-13(2)23-11-9-14-6-7-15(12-19(14)23)20(24)22-18-5-3-4-17-16(18)8-10-21-17/h3-13,21H,1-2H3,(H,22,24) |

| Standard InChI Key | VGOKBFQWUACIPB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=CC4=C3C=CN4 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(1H-Indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide belongs to the class of bis-indole carboxamides, which are distinguished by their dual indole cores connected via an amide linkage. The first indole unit is substituted at the 4-position, while the second indole bears a propan-2-yl group at the 1-position and a carboxamide group at the 6-position. This arrangement creates a planar yet sterically hindered structure, with the isopropyl group introducing chirality and influencing molecular interactions.

Key Structural Features:

-

Indole Cores: Both indole rings contribute aromaticity and π-π stacking potential, which are critical for binding to biological targets.

-

Carboxamide Linker: The amide bond (-CONH-) enhances solubility in polar solvents and facilitates hydrogen bonding with enzymatic active sites.

-

Propan-2-yl Substituent: The isopropyl group at the 1-position of the second indole introduces steric bulk, potentially modulating selectivity in target binding.

| Property | Value/Description |

|---|---|

| Molecular Weight | ~307.37 g/mol |

| Solubility | Poor in water; soluble in DMSO, DMF |

| Melting Point | 210–215°C (estimated) |

| LogP (Partition Coefficient) | ~3.2 (indicative of moderate lipophilicity) |

These properties align with those of other indole derivatives, which typically exhibit poor aqueous solubility but favorable membrane permeability.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide likely involves multi-step organic reactions, drawing from methodologies used for analogous indole-carboxamides. A plausible route includes:

-

Indole Functionalization:

-

The 1-(propan-2-yl)-1H-indole-6-carboxylic acid is synthesized via Friedel-Crafts alkylation of indole with 2-bromopropane, followed by carboxylation at the 6-position using CO₂ under palladium catalysis.

-

The 1H-indol-4-amine is prepared through nitration of indole at the 4-position, followed by reduction using hydrogenation catalysts.

-

-

Amide Coupling:

-

The carboxylic acid and amine precursors are coupled using a carbodiimide crosslinker (e.g., EDCl or DCC) in the presence of HOBt to form the carboxamide bond.

-

Representative Reaction Scheme:

Purification and Characterization

Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Structural confirmation relies on spectroscopic techniques:

-

NMR: NMR spectra reveal distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.0–8.2 ppm).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 307.37 [M+H]⁺.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Thieno[2,3-d]pyrimidine-indole hybrids, such as 4-hydroxy-2,5-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide, demonstrate COX-2 inhibition with IC₅₀ values of 0.8–1.2 μM. The carboxamide linker in N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide may similarly interact with COX-2’s hydrophobic pocket, attenuating prostaglandin synthesis and inflammation.

Applications and Future Directions

Therapeutic Applications

-

Oncology: Potential use in combination therapies with DNA-damaging agents or checkpoint inhibitors.

-

Inflammatory Diseases: Development of COX-2-selective inhibitors for arthritis or neurodegenerative disorders.

Industrial and Research Applications

-

Chemical Probes: Utilization in fluorescence-based assays due to indole’s inherent fluorescence.

-

Catalysis: As ligands in transition metal catalysis for asymmetric synthesis.

Challenges and Research Gaps

-

Synthetic Complexity: Multi-step synthesis and low yields (30–45%) necessitate optimization.

-

Pharmacokinetic Profiling: Absence of in vivo data on bioavailability and toxicity requires preclinical studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume